molecular formula C7H11ClN2O2 B6238817 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride CAS No. 1269053-73-7

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride

Cat. No.: B6238817
CAS No.: 1269053-73-7
M. Wt: 190.6
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Description

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-(hydroxymethyl)furfural, a biomass-derived compound.

    Oxidation: The hydroxymethyl group is oxidized to form 5-formylfuran-2-carboxylic acid.

    Reductive Amination: The formyl group is then subjected to reductive amination using a suitable amine donor, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and secondary amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(aminomethyl)furan-2-carboxylic acid
  • N-methylfuran-2-carboxamide
  • 5-(hydroxymethyl)furan-2-carboxamide

Uniqueness

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer specific reactivity and properties

Properties

CAS No.

1269053-73-7

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.6

Purity

0

Origin of Product

United States

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